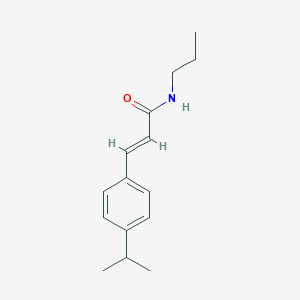

N-Propyl-4-isopropyl-trans-cinnamamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H21NO |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

(E)-3-(4-propan-2-ylphenyl)-N-propylprop-2-enamide |

InChI |

InChI=1S/C15H21NO/c1-4-11-16-15(17)10-7-13-5-8-14(9-6-13)12(2)3/h5-10,12H,4,11H2,1-3H3,(H,16,17)/b10-7+ |

InChI Key |

GWEQXQSQUOIQTE-JXMROGBWSA-N |

SMILES |

CCCNC(=O)C=CC1=CC=C(C=C1)C(C)C |

Isomeric SMILES |

CCCNC(=O)/C=C/C1=CC=C(C=C1)C(C)C |

Canonical SMILES |

CCCNC(=O)C=CC1=CC=C(C=C1)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for N Propyl 4 Isopropyl Trans Cinnamamide and Analogues

General Synthetic Pathways for Amide Formation

The crucial step in synthesizing N-Propyl-4-isopropyl-trans-cinnamamide is the formation of the amide bond between a cinnamic acid derivative and N-propylamine. This can be achieved through two principal routes: direct amidation from the carboxylic acid or via a more reactive acyl chloride intermediate.

Amidation Reactions from Cinnamic Acid Derivatives

The direct condensation of a carboxylic acid and an amine to form an amide is a common transformation in organic synthesis. For the synthesis of this compound, this involves reacting 4-isopropyl-trans-cinnamic acid with N-propylamine. This reaction typically requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. Another class of reagents is phosphonium-based, such as benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP). isca.me These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl group for reaction with the amine.

Utilization of Cinnamoyl Chloride in Amide Synthesis

A more traditional and highly effective method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride. isca.me In this approach, 4-isopropyl-trans-cinnamic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce 4-isopropyl-trans-cinnamoyl chloride. isca.megoogle.com

This acyl chloride is then reacted with N-propylamine. chemguide.co.uk The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. iitk.ac.in This prevents the protonation of the amine reactant, which would render it non-nucleophilic. chemguide.co.uk This two-step process is generally high-yielding and reliable. isca.me

Approaches for Introducing N-Propyl and 4-Isopropyl Moieties

The specific substituents on the final molecule are introduced through the careful selection of starting materials.

Incorporation of N-Propylamine in Amide Synthesis

The N-propyl group is introduced by using N-propylamine as the nucleophile in the amide formation step. wikipedia.org N-propylamine is a readily available primary amine that reacts with the activated cinnamic acid derivative (either the in-situ activated acid or the isolated cinnamoyl chloride) to form the desired N-propyl amide bond. chemguide.co.uk The reaction is a standard nucleophilic acyl substitution.

Strategies for 4-Isopropylphenyl Ring Introduction

The 4-isopropylphenyl moiety originates from a correspondingly substituted starting material. The synthesis of the key intermediate, 4-isopropyl-trans-cinnamic acid, typically begins with 4-isopropylbenzaldehyde (B89865). Several classic organic reactions can be employed to construct the α,β-unsaturated acid from this aldehyde.

One of the most common methods is the Perkin reaction . wikipedia.orguns.ac.id This reaction involves the condensation of an aromatic aldehyde (4-isopropylbenzaldehyde) with an acid anhydride (B1165640) (acetic anhydride) in the presence of the alkali salt of the acid (sodium acetate). iitk.ac.inwikipedia.org The reaction proceeds through an aldol-type condensation to form the α,β-unsaturated acid, generally favoring the formation of the more stable trans isomer. uns.ac.idscispace.com

| Reaction | Aldehyde | Reagent 1 | Reagent 2 | Product |

| Perkin Reaction | 4-isopropylbenzaldehyde | Acetic Anhydride | Sodium Acetate | 4-isopropyl-trans-cinnamic acid |

| Claisen-Schmidt Condensation | 4-isopropylbenzaldehyde | Ethyl Acetate | Sodium Ethoxide | Ethyl 4-isopropyl-trans-cinnamate |

Another viable route is the Claisen-Schmidt condensation , where 4-isopropylbenzaldehyde is reacted with an ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide. youtube.com This forms the corresponding ethyl ester (ethyl 4-isopropyl-trans-cinnamate), which can then be hydrolyzed to the desired carboxylic acid.

Control and Confirmation of trans-Stereochemistry

Ensuring the correct stereochemistry of the double bond is critical. The trans configuration is generally preferred in these syntheses due to its greater thermodynamic stability.

The Perkin and Claisen-Schmidt reactions inherently favor the formation of the trans (or E) isomer of the cinnamic acid derivative because the transition state leading to the trans product minimizes steric hindrance between the phenyl ring and the carboxyl group. nih.gov

Confirmation of the trans stereochemistry is routinely accomplished using spectroscopic methods. acs.org

¹H NMR Spectroscopy : The most definitive method is proton nuclear magnetic resonance (¹H NMR) spectroscopy. The two protons on the double bond (vinylic protons) exhibit a characteristic coupling constant (J-value). For trans isomers, the J-value for this vicinal coupling is typically in the range of 11-18 Hz, whereas for cis isomers, it is significantly smaller, around 6-14 Hz. libretexts.org

Infrared (IR) Spectroscopy : IR spectroscopy can also provide evidence for the trans configuration. The out-of-plane C-H bending vibration for a trans-disubstituted alkene gives rise to a characteristic absorption band in the region of 960-980 cm⁻¹. quora.comspectroscopyonline.com This band is often strong and sharp, making it a useful diagnostic tool. spectroscopyonline.com In contrast, the corresponding cis isomer shows a band around 675-730 cm⁻¹.

| Spectroscopic Method | Characteristic Data for trans-Isomer | Characteristic Data for cis-Isomer |

| ¹H NMR | Vinylic proton coupling constant (J) = 11-18 Hz libretexts.org | Vinylic proton coupling constant (J) = 6-14 Hz libretexts.org |

| Infrared (IR) Spectroscopy | C-H out-of-plane bend = 960-980 cm⁻¹ spectroscopyonline.com | C-H out-of-plane bend = ~675-730 cm⁻¹ |

By employing stereoselective synthetic reactions and confirming the geometry with spectroscopic analysis, this compound can be synthesized with a high degree of stereochemical purity. acs.orged.govnih.gov

Advanced Synthetic Strategies for this compound Analogues

The synthesis of this compound analogues has evolved beyond traditional amidation methods, embracing advanced strategies that offer improved efficiency, milder reaction conditions, and access to a broader range of molecular diversity. These modern techniques are pivotal for the development of novel cinnamamide-based compounds for various research applications. Key advanced strategies include photocatalysis, enzymatic synthesis in continuous-flow systems, and palladium-catalyzed cross-coupling reactions.

Photocatalytic methods represent a significant leap forward in amide bond formation. nih.govbeilstein-journals.org Visible-light-mediated reactions, for instance, provide an alternative to conventional thermal methods. One such approach involves an Iridium-based photocatalyst, [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, which facilitates the synthesis of cinnamamides via C-N bond cleavage of tertiary amines. nih.govbeilstein-journals.org In this process, the cinnamic acid is activated to form an acyl radical, which then reacts with the amine. beilstein-journals.org Another innovative photocatalytic method uses an organophotocatalyst to promote the N-O cleavage of Weinreb amides, yielding primary amides under mild conditions. nih.govbeilstein-journals.org Furthermore, visible-light-promoted amidation of cinnamic acid has been achieved using photoactive iron catalysts, such as FeCl₃, which can trigger the formation of an active amine nucleophile for the transamidation reaction. nih.gov

Enzymatic and chemoenzymatic strategies offer high selectivity and sustainability. nih.gov Lipase-catalyzed synthesis of cinnamamides in continuous-flow microreactors has proven to be a highly efficient method. mdpi.com For example, using Lipozyme® TL IM as a catalyst for the ammonolysis of methyl cinnamates with various phenylethylamines, high conversion rates (up to 91.3%) can be achieved in a significantly reduced residence time (40 minutes) and at mild temperatures (45 °C), compared to traditional batch bioreactors which can take up to 24 hours. mdpi.com This approach is not only rapid and economical but also environmentally friendly, as the enzyme catalyst can be recycled and reused. mdpi.com

Table 1: Comparison of Batch vs. Continuous-Flow Enzymatic Synthesis

| Parameter | Continuous-Flow Microreactor (Method A) | Batch Bioreactor (Method B) | Reference |

|---|---|---|---|

| Reaction Time | 40 minutes | 24 hours | mdpi.com |

| Yield | Better yields | Expected yield reached | mdpi.com |

| Catalyst | Lipozyme® TL IM | Lipozyme® TL IM | mdpi.com |

Palladium-catalyzed reactions are powerful tools for constructing the core structure of cinnamamide (B152044) analogues. google.comyoutube.com The Heck reaction, for example, allows for the coupling of aryl halides with alkenes, providing a direct route to cinnamic acid precursors. google.com Advances in this area include the development of specific palladium-catalyst systems that can operate under milder conditions and with greater functional group tolerance. google.comnih.gov For instance, the synthesis of cinnamate (B1238496) derivatives can be achieved through the palladium-acetate-catalyzed reaction of aryl diazonium salts with methyl acrylate. google.com These precursors can then be converted to the desired cinnamamide analogues through subsequent amidation.

The synthesis of diverse analogues often involves the functionalization of the cinnamic acid core. This can be achieved by starting with substituted cinnamic acids or by modifying the amide group. For example, novel cinnamamide derivatives containing substituted 2-aminothiophenes have been synthesized by condensing cinnamoyl chloride with various 2-aminothiophenes in the presence of pyridine and acetone. ashdin.com Another approach involves the reaction of 4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one with N-arylidenehydrazines to create complex cinnamamide structures containing fluorinated phenyl groups and hydrazinyl moieties. nih.gov

Table 2: Examples of Advanced Synthetic Methods for Cinnamamide Analogues

| Method | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Photocatalytic Amidation | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Visible-light-mediated synthesis via C-N bond cleavage of tertiary amines. | nih.govbeilstein-journals.org |

| Enzymatic Continuous-Flow Synthesis | Lipozyme® TL IM | Lipase-catalyzed ammonolysis of methyl cinnamates in a microreactor. | mdpi.com |

| Palladium-Catalyzed Heck Reaction | Palladium acetate, Ligands (e.g., 1,3-bis(diphenylphosphine)propane) | Coupling of aryl halides with acrylates to form cinnamate precursors. | google.com |

| Condensation with Heterocycles | Cinnamoyl chloride, Substituted 2-aminothiophenes, Pyridine | Formation of cinnamamides with thiophene (B33073) moieties. | ashdin.com |

These advanced synthetic strategies underscore the continued development in the field, enabling the creation of a wide array of this compound analogues with tailored structures for further scientific investigation.

Mechanism of Action Elucidation in Vitro Cellular and Molecular Levels

Elucidation of Cellular Targets

The initial exploration into the biological activity of N-Propyl-4-isopropyl-trans-cinnamamide and related cinnamamide (B152044) derivatives points towards the cell membrane and cell wall of microorganisms as primary sites of action. The lipophilic nature of the cinnamoyl group, combined with the N-propyl and isopropyl substitutions, likely facilitates its interaction with these cellular barriers.

Interactions with Fungal Cell Membranes (e.g., Ergosterol)

The primary mechanism of antifungal action for many cinnamamide derivatives involves the disruption of the fungal cell membrane, with a particular focus on its interaction with ergosterol. Ergosterol is a vital sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

Studies on synthetic cinnamides have indicated a direct interaction with ergosterol. mdpi.comnih.gov This interaction is believed to disrupt the normal packing of the lipid bilayer, leading to increased membrane permeability and the leakage of essential cellular components, ultimately resulting in fungal cell death. While direct studies on this compound are not extensively documented, the structural similarities to other bioactive cinnamides suggest a comparable mode of action. The presence of the isopropyl group has been noted as potentially significant for the antimicrobial activity of some cinnamides. mdpi.comnih.gov

The proposed interaction can be summarized in the following table:

| Fungal Cellular Component | Proposed Interaction with Cinnamamides | Consequence of Interaction |

| Ergosterol | Direct binding or interference with biosynthesis. | Disruption of cell membrane integrity, altered fluidity, and increased permeability. |

| Cell Membrane | Destabilization of the lipid bilayer. | Leakage of intracellular contents and eventual cell lysis. |

Effects on Bacterial Cell Wall Integrity

While the primary focus of cinnamamide research has often been on their antifungal properties, some derivatives have demonstrated antibacterial activity. The bacterial cell wall, a rigid structure essential for maintaining cell shape and protecting against osmotic stress, is a potential target. However, there is currently a lack of specific research data detailing the effects of this compound on bacterial cell wall integrity. General studies on cinnamides suggest that their lipophilic nature may allow them to interfere with the complex lipid and peptidoglycan layers of the bacterial cell wall, but the precise mechanism is not well-defined for this specific compound.

Identification of Specific Molecular Targets

The identification of specific molecular targets for this compound is an area that requires more in-depth investigation. While the broader class of cinnamamides has been studied for various enzymatic interactions, data directly pertaining to this compound is scarce.

Enzyme Binding and Inhibition Profiles (e.g., Aspartyl Aminopeptidase, Aldehyde Dehydrogenase)

Currently, there is no available scientific literature that specifically documents the binding and inhibition of Aspartyl Aminopeptidase or Aldehyde Dehydrogenase by this compound. Research on other cinnamamide derivatives has shown a range of biological activities, but these specific enzyme interactions for the compound have not been reported.

Receptor Interaction Analysis (e.g., Discoidin Domain Receptors)

There is no current research available to suggest any interaction between this compound and Discoidin Domain Receptors.

Investigation of Protein Kinase Inhibition

Similarly, the investigation into the potential protein kinase inhibition by this compound has not been a subject of published research. While some cinnamamide-related compounds have been explored for their effects on signaling pathways, specific data on this compound's interaction with protein kinases is not available.

Modulation of Cellular Pathways and Processes

The influence of this compound on various cellular pathways and processes is a key area of research to determine its potential biological activity. At the in vitro level, this involves investigating its effects on fundamental cellular functions such as apoptosis, gene expression, and neuronal cell development.

Influence on Apoptosis Pathways in Cancer Cells

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer. The study of how chemical compounds influence apoptotic pathways in cancer cells is a significant area of oncological research.

Currently, there is no specific published research available that details the direct influence of this compound on apoptosis pathways in cancer cells. While derivatives of cinnamic acid have been investigated for their potential to induce apoptosis in various cancer cell lines, specific data for the this compound derivative is not present in the current body of scientific literature.

Impact on Gene Expression Profiles

The analysis of gene expression profiles provides a broad overview of the cellular response to a chemical compound, revealing which genes and, consequently, which cellular pathways are activated or inhibited.

As of the latest review of scientific databases, there are no available studies that have specifically investigated the impact of this compound on the gene expression profiles of any cell type. Therefore, a detailed account of its effects on the transcriptome remains to be elucidated.

Effects on Neurite Outgrowth Mechanisms

Neurite outgrowth, the process by which developing neurons sprout axons and dendrites, is fundamental to the formation of neural circuits. Compounds that modulate this process are of interest for their potential in neuroregenerative medicine.

There is currently no specific scientific literature or research data available that describes the effects of this compound on neurite outgrowth mechanisms. While other cinnamamide-related compounds have been explored for various biological activities, the specific impact of this compound on neuronal development has not been reported.

Structure Activity Relationship Sar Analysis of N Propyl 4 Isopropyl Trans Cinnamamide Derivatives

Contribution of the N-Propyl Substituent to Biological Activity

The nature of the substituent attached to the amide nitrogen in cinnamamide (B152044) derivatives plays a pivotal role in modulating their biological effects. The N-propyl group in N-Propyl-4-isopropyl-trans-cinnamamide is a key determinant of its physicochemical properties and, consequently, its interaction with biological targets.

Systematic variations in the N-alkyl substituent of cinnamamides have demonstrated a clear correlation between the alkyl chain's length and branching and the resulting biological activity. Generally, an increase in the length of the N-alkyl chain can enhance the lipophilicity of the molecule, which may lead to improved cell membrane penetration.

For instance, studies on a series of (E)- and (Z)-N-alkyl-α,β-dimethylcinnamamides have shown that the nature of the N-alkyl group significantly influences their activity on the central nervous system (CNS). nih.gov While specific data for N-propyl derivatives in this exact context is part of a broader series, the principle that alkyl chain length modulates activity is well-established.

In the context of antimicrobial activity, research on synthetic cinnamides and cinnamates has revealed that the length of the alkyl chain is a critical factor. For example, in a series of cinnamate (B1238496) esters, an increase in the carbon chain from methyl to butyl was associated with enhanced antifungal and antibacterial activity. nih.govmdpi.com This trend is often attributed to an optimal balance of lipophilicity and steric factors that facilitate interaction with microbial membranes or enzymes. However, excessive chain length or bulky terminal groups, such as an isopentyl group, can lead to a decrease or loss of activity due to steric hindrance. mdpi.com

The following table summarizes the effect of N-alkyl substitution on the antimicrobial activity of cinnamamide derivatives, as reported in a study on synthetic cinnamides.

| Compound ID | N-Substituent | Antimicrobial Activity (MIC µM) | Reference |

| Compound A | Methyl | 789.19 (vs. Candida sp.) | mdpi.com |

| Compound B | Ethyl | 726.36 (vs. Candida sp.) | mdpi.com |

| Compound C | Butyl | 626.62 (vs. Candida sp.) | mdpi.com |

This table is illustrative and compiled from data on cinnamates, which share the core cinnamoyl scaffold and provide insights into the effects of alkyl chain length.

The N-substituent is crucial for the orientation of the molecule within the binding pocket of its biological target. The size, shape, and hydrophobicity of the N-propyl group can influence the binding affinity and selectivity of the compound. In a study of N-(phenylalkyl)cinnamides as antagonists for the NR2B subtype of NMDA receptors, the length of the N-alkyl chain was a key determinant of potency and selectivity. nih.gov While this study focused on phenylalkyl groups, it underscores the principle that the N-substituent directly participates in the ligand-receptor interaction.

Role of the trans-Cinnamoyl Scaffold in Bioactivity

The trans-cinnamoyl scaffold is the backbone of this compound and is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov This scaffold is not merely a passive linker but an active contributor to the molecule's biological profile.

The key features of the trans-cinnamoyl scaffold include:

Rigidity and Planarity: The conjugated system of the aromatic ring and the α,β-unsaturated amide group imparts a degree of rigidity and planarity to the molecule. This defined three-dimensional shape is crucial for specific interactions with biological targets.

Michael Acceptor: The α,β-unsaturated carbonyl group in the cinnamoyl moiety can act as a Michael acceptor. nih.gov This allows for potential covalent bond formation with nucleophilic residues (such as cysteine or histidine) in target proteins, which can lead to irreversible inhibition and potent biological activity.

Pharmacophore: The entire cinnamoyl moiety serves as a critical pharmacophore, providing the necessary spatial arrangement of hydrophobic and hydrogen-bonding features for receptor recognition. The trans-configuration of the double bond is generally considered essential for maintaining the optimal distance and geometry between the aromatic ring and the amide group for effective binding.

Importance of the α,β-Unsaturated Amide Moiety

The α,β-unsaturated amide moiety is a cornerstone of the bioactivity of many cinnamamide derivatives. This functional group is a Michael acceptor, making it susceptible to nucleophilic attack from biological macromolecules, which is a potential mechanism of action. The planarity of this system is also crucial for fitting into receptor binding pockets. The cinnamamide scaffold is considered a "privileged structure" in medicinal chemistry, serving as a template for the design of novel therapeutic agents with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov The amide bond itself is a key feature in numerous biologically active compounds and pharmaceuticals. researchgate.net

Comparison with cis-Isomers and Saturated Analogues

Influence of Overall Molecular Architecture on Pharmacological Profiles

Steric and Electronic Effects of Substituents on Biological Response

The steric bulk and electronic properties of the N-propyl and 4-isopropyl substituents significantly influence the biological activity of the parent compound. The isopropyl group at the para-position of the phenyl ring is noteworthy. In a study of synthetic cinnamides and cinnamates, 4-isopropylbenzylcinnamide was identified as the most potent antibacterial compound, suggesting the importance of the isopropyl group for this activity. nih.gov The size and shape of substituents can affect how the molecule fits into a binding site, a concept known as steric effects. rsc.org For instance, a study on the SNAr reactions of phenyl ethers with amines demonstrated that increased steric hindrance could significantly lower the reaction rate. nih.gov

Electronic effects refer to the influence of a substituent on the electron distribution of the molecule. The alkyl groups (propyl and isopropyl) are electron-donating, which can modulate the reactivity of the aromatic ring and the α,β-unsaturated system. These effects, in concert with steric factors, fine-tune the pharmacological profile of the molecule.

Comparative SAR with Other Cinnamamide and Cinnamate Derivatives

To understand the unique properties of this compound, it is useful to compare its structure-activity relationship with that of other related compounds.

In general, ester derivatives of cinnamic acid have been found to be more bioactive than the corresponding amide derivatives in some antimicrobial studies. mdpi.com However, numerous cinnamamide derivatives have shown potent biological activities, including antibacterial, antifungal, and anticancer effects. nih.govnih.govresearchgate.net

The nature of the substituent on the amide nitrogen is a key determinant of activity. For instance, N-arylcinnamanilides have been investigated for their antibacterial and anti-inflammatory potential. nih.gov The substitution pattern on the phenyl ring also plays a critical role. For example, in a series of N-arylcinnamamides, those with 3,4-dichloro substitutions on the phenyl ring showed a broader spectrum of antibacterial activity compared to those with a single 4-chloro substituent.

The following table provides a comparative overview of the antimicrobial activity of selected cinnamamide and cinnamate derivatives, highlighting the influence of different substituents.

| Compound Name | Substituent(s) | Biological Activity | Reference |

| 4-isopropylbenzylcinnamide | 4-isopropylbenzyl on amide N | Potent antibacterial activity | nih.gov |

| Butyl cinnamate | Butyl ester | Potent antifungal activity | mdpi.com |

| Ethyl cinnamate | Ethyl ester | Antifungal activity | mdpi.com |

| Methyl cinnamate | Methyl ester | Antifungal activity | mdpi.com |

| (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 3-Fluoro-4-(trifluoromethyl)phenyl on amide N | Activity against MRSA | nih.gov |

This comparative analysis underscores that while general trends can be observed, the specific combination of substituents in a compound like this compound results in a unique pharmacological profile that warrants further detailed investigation.

Computational and in Silico Investigations

Molecular Docking Simulations of Cinnamamide (B152044) Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the interaction between a small molecule ligand and its protein target.

Prediction of Ligand-Receptor Binding Modes

Molecular docking simulations for various cinnamamide derivatives have been instrumental in elucidating their binding modes within the active sites of target proteins. For instance, in studies of cinnamamide derivatives as potential anticancer agents, docking has been used to understand their interaction with proteins like P-glycoprotein. rsc.org These simulations reveal the precise orientation of the cinnamamide molecule within the protein's binding pocket, highlighting the key intermolecular interactions that stabilize the complex. The trans-cinnamamide core, with its characteristic phenyl ring, double bond, and amide group, often plays a crucial role in establishing these interactions.

Estimation of Binding Affinities and Energetics

A critical output of molecular docking simulations is the estimation of binding affinity, often expressed as a binding energy value in kcal/mol. This value provides a quantitative measure of the strength of the interaction between the ligand and its target protein. Lower binding energy values typically indicate a more stable and favorable interaction.

In a study on cinnamamide derivatives as potential anticancer agents targeting P-glycoprotein, the binding energies for a series of analogs were calculated. rsc.org While the specific compound N-Propyl-4-isopropyl-trans-cinnamamide was not listed, related derivatives exhibited a range of binding energies, with some compounds showing values around -5 kcal/mol. rsc.org Another investigation focusing on synthesized cinnamamide derivatives as antibacterial agents targeting PBP2a reported binding energies for its compounds. researchgate.net For example, 2-cinnamamido-4-methylpentanamide and N-(2-hydroxypropanoyl)cinnamamide showed binding energies of -7.33 kcal/mol and -6.29 kcal/mol, respectively. researchgate.net These values suggest a strong potential for these compounds to inhibit the target protein.

Table 1: Estimated Binding Affinities of Selected Cinnamamide Derivatives

| Compound | Target Protein | Estimated Binding Affinity (kcal/mol) |

|---|---|---|

| Cinnamamide Derivative 10 | P-glycoprotein | -5.57 rsc.org |

| 2-cinnamamido-4-methylpentanamide | PBP2a | -7.33 researchgate.net |

| N-(2-hydroxypropanoyl)cinnamamide | PBP2a | -6.29 researchgate.net |

Identification of Key Interacting Residues in Target Proteins

Beyond predicting binding modes and affinities, molecular docking is invaluable for identifying the specific amino acid residues within the target protein that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, in the docking study of a cinnamamide derivative with P-glycoprotein, a hydrogen bond interaction was identified with the residue Trp231. rsc.org In the case of cinnamamide derivatives targeting PBP2a, hydrogen bonds were observed with residues such as Asn464, Thr600, and Tyr519. researchgate.net The phenyl ring of the cinnamamide scaffold is often involved in π-π stacking interactions with aromatic residues like phenylalanine and tyrosine at the entrance of the binding cavity. The carbonyl oxygen of the amide group is also frequently implicated in forming crucial hydrogen bonds or coordinating with metal ions within the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models are developed by correlating variations in the structural or physicochemical properties of a group of molecules with their experimentally determined biological activities. These models can then be used to predict the activity of new, untested compounds. A study on N-cinnamoyl and hydroxycinnamoyl amides as potential α-glucosidase inhibitors successfully developed a predictive 3D-QSAR model. Using a set of 17 compounds, the model was built using quantum chemical and multi-linear algebraic map descriptors. The robustness of such models is often evaluated using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A highly predictive model was reported with an R² of 0.946 and a Q² of 0.901, indicating a strong correlation between the predicted and experimental results.

While a specific QSAR model for this compound is not available, the methodologies used for analogous cinnamamides demonstrate the potential to develop such a model. This would involve synthesizing a series of related compounds with variations in the N-substituent and the substitution pattern on the phenyl ring, testing their biological activity, and then using computational software to generate molecular descriptors and build a predictive QSAR model.

Table 2: Statistical Parameters of a Representative QSAR Model for Cinnamamide Analogs

| Model | R² | Q² | F-statistic |

|---|---|---|---|

| M4R_TD | 0.946 | 0.901 | 85.70 |

Correlation of Molecular Descriptors with Observed Biological Responses

A key aspect of QSAR modeling is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological in nature.

In the QSAR study of N-cinnamoyl amides, descriptors derived from 3D molecular topology and physicochemical properties such as polar surface area, hardness, softness, and van der Waals volume were employed. The resulting model indicates which of these features are most critical for the observed biological response. For instance, the model might reveal that an increase in a particular steric descriptor on the N-substituent leads to a decrease in activity, or that a specific electronic feature on the phenyl ring is essential for a strong biological effect. Such insights are invaluable for guiding the rational design of more potent and selective analogs. Structure-activity relationship (SAR) analyses of other cinnamamide derivatives have also highlighted the importance of steric effects on their anti-tumor activity. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. By simulating the interactions between a ligand, such as this compound, and its biological target, researchers can gain insights into the dynamic nature of their binding and the stability of the resulting complex. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

For a compound like this compound, MD simulations can be employed to understand its behavior in a physiological environment, such as in complex with a protein receptor. A typical MD simulation protocol would involve placing the compound within the binding site of a target protein, solvating the system with water molecules to mimic the cellular environment, and adding ions to achieve a physiological concentration. ikm.org.my The simulation is then run for a sufficient period, often on the order of nanoseconds to microseconds, to observe the conformational changes and interactions of the ligand-protein complex.

Analysis of Ligand-Protein Complex Stability

A key application of MD simulations is to assess the stability of the complex formed between a ligand and its target protein. Several metrics are commonly used to analyze this stability. One such metric is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the ligand and the protein in a given conformation compared to a reference structure. A stable complex will typically exhibit a low and converging RMSD value over the course of the simulation, indicating that the ligand remains bound in a consistent pose. In a study on cinnamamide derivatives, a low RMSD value of around 2.5 Å was indicative of a stable binding interaction. ikm.org.my

Another important parameter is the Root Mean Square Fluctuation (RMSF), which quantifies the fluctuation of individual amino acid residues in the protein. By analyzing the RMSF, researchers can identify which parts of the protein become more or less flexible upon ligand binding, providing clues about the binding mechanism.

Furthermore, the analysis of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein is crucial for understanding the stability of the complex. The number and duration of these interactions throughout the simulation can be monitored to determine the key residues involved in binding. For instance, a molecular docking study of a cinnamamide derivative revealed a significant hydrogen bond interaction with a tryptophan residue (Trp231) in the active site of its target protein. unhas.ac.id

To provide a hypothetical illustration, the following interactive table shows the kind of data that would be generated from an MD simulation to assess the stability of this compound with a putative protein target.

| Metric | Value | Interpretation |

| Average RMSD of Ligand | 1.8 Å | Indicates stable binding within the protein's active site. |

| Average RMSF of Active Site Residues | 0.9 Å | Suggests minimal flexibility of key binding residues, contributing to a stable complex. |

| Number of Persistent Hydrogen Bonds | 3 | Highlights strong and consistent hydrogen bonding between the ligand and the protein. |

| Binding Free Energy (MM-PBSA) | -45.5 kcal/mol | A favorable binding free energy suggesting a strong affinity of the ligand for the protein. |

Conformational Analysis of this compound in Biological Environments

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. This compound can adopt various conformations due to the rotational freedom around its single bonds. MD simulations allow for the exploration of the conformational landscape of this molecule within a biological environment, such as the active site of an enzyme or a receptor.

By analyzing the simulation trajectory, researchers can identify the most populated and energetically favorable conformations of the ligand when it is bound to its target. This information is critical for understanding the structure-activity relationship (SAR) and for designing more potent analogs. The conformational analysis can reveal, for example, the preferred orientation of the propyl and isopropyl groups and how they interact with the surrounding amino acid residues. This detailed understanding of the bound conformation is a key aspect of rational drug design.

Virtual Screening and Lead Optimization using Computational Approaches

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. scielo.brmdpi.com This approach can be broadly categorized into ligand-based and structure-based methods. If the three-dimensional structure of the target protein is known, structure-based virtual screening, particularly molecular docking, is a powerful tool. iosrjournals.org

In the context of this compound, if this compound were identified as a "hit" from a primary screen, computational approaches would be instrumental in the lead optimization phase. danaher.com The goal of lead optimization is to modify the chemical structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties.

Computational tools can guide this process in several ways. For instance, by analyzing the docked pose of this compound in its target's binding site, medicinal chemists can identify positions on the molecule where modifications could enhance binding affinity. This might involve adding or substituting chemical groups to form additional hydrogen bonds or to better fill a hydrophobic pocket.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. nih.gov These models correlate the chemical structures of a series of compounds with their biological activities. By building a QSAR model for a series of cinnamamide analogs, it would be possible to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

The following table illustrates a hypothetical lead optimization workflow for a compound like this compound.

| Optimization Step | Computational Method | Rationale |

| Initial Hit Identification | High-Throughput Virtual Screening | To identify this compound from a large chemical library as a potential binder to the target protein. |

| Binding Pose Analysis | Molecular Docking | To understand the key interactions between the hit compound and the active site of the target protein. |

| Improving Potency | Structure-Based Drug Design | To design new analogs with modifications predicted to enhance binding affinity based on the binding pose. |

| Predicting Activity | QSAR Modeling | To develop a predictive model that can estimate the biological activity of newly designed analogs before their synthesis. |

| Assessing Drug-Likeness | ADMET Prediction | To computationally evaluate the absorption, distribution, metabolism, excretion, and toxicity properties of the optimized leads. |

Through these iterative cycles of computational design, synthesis, and experimental testing, a hit compound like this compound can be systematically optimized into a lead compound with improved therapeutic potential.

Future Research Trajectories and Preclinical Potential

Rational Design and Synthesis of Next-Generation Analogues

The cinnamamide (B152044) scaffold is a privileged structure in medicinal chemistry, offering multiple sites for modification to fine-tune its biological activity. researchgate.netnih.gov The rational design of next-generation analogues of N-Propyl-4-isopropyl-trans-cinnamamide can be approached by systematically altering its three main reactive components: the N-propyl group, the 4-isopropylphenyl ring, and the α,β-unsaturated amide system. nih.gov

Future synthetic strategies will likely focus on creating a library of derivatives to establish a comprehensive structure-activity relationship (SAR). This involves synthesizing compounds with variations in the N-alkyl chain (e.g., branched chains, cyclic systems, or longer/shorter chains) to probe the steric and lipophilic requirements of the amide binding pocket of potential biological targets. Furthermore, modifications to the 4-isopropyl group, such as replacement with other alkyl groups, halogens, or hydrogen bond donors/acceptors, could elucidate the electronic and steric influences on activity. The synthesis of these analogues can be achieved through established methods, such as the reaction of cinnamoyl chloride derivatives with the corresponding amines. ashdin.com

| Modification Site | Potential Variations | Rationale |

| N-Alkyl Group | Ethyl, Butyl, Isopropyl, Cyclopropylmethyl | To explore the impact of chain length and steric bulk on potency and selectivity. |

| Phenyl Ring Substituent | Methyl, tert-Butyl, Chloro, Methoxy | To investigate the electronic and lipophilic effects on target interaction. |

| α,β-Unsaturated System | Introduction of substituents at α or β positions | To alter the geometry and reactivity of the Michael acceptor. |

This table outlines potential modifications for designing next-generation analogues of this compound and the scientific reasoning behind these changes.

Exploration of Broader Pharmacological Applications for the this compound Scaffold

While the initial interest in cinnamamide derivatives has often been in the realm of antimicrobial and anticancer agents, the this compound scaffold holds promise for a wider range of pharmacological applications. ikm.org.mymdpi.com The structural characteristics of this compound suggest potential interactions with various biological targets.

Antimicrobial Activity: Research has indicated that the presence of an isopropyl group on the aromatic ring of cinnamamide derivatives can be important for their antibacterial activity. mdpi.com This suggests that this compound could be a promising candidate for further investigation as an antimicrobial agent.

α-Glucosidase Inhibition: A study on a series of cinnamamide derivatives revealed that propylcinnamamide exhibited potent α-glucosidase inhibitory activity. ui.ac.id This finding points towards the potential of this compound in the development of agents for managing diabetes.

Neuroprotective Effects: The cinnamamide scaffold has been incorporated into compounds showing therapeutic potential in animal models of central nervous system disorders. nih.gov The ability of such compounds to cross the blood-brain barrier makes them attractive candidates for targeting neurodegenerative diseases.

Anti-inflammatory and Anticancer Activity: The cinnamamide nucleus is found in numerous natural and synthetic molecules with anti-inflammatory and anticancer properties. researchgate.netashdin.com The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, a feature often utilized in the design of anticancer drugs. researchgate.net

| Potential Application | Supporting Evidence from Related Compounds | Potential Mechanism of Action |

| Antibacterial | Isopropyl group on the phenyl ring enhances activity. mdpi.com | Disruption of bacterial cell membranes or inhibition of essential enzymes. |

| Antidiabetic | Propylcinnamamide is a potent α-glucosidase inhibitor. ui.ac.id | Competitive inhibition of α-glucosidase, delaying carbohydrate digestion. |

| Neuroprotection | Cinnamamide derivatives show activity in CNS disorder models. nih.gov | Modulation of neurotransmitter receptors or signaling pathways. |

| Anti-inflammatory | The cinnamamide scaffold is common in anti-inflammatory agents. ashdin.com | Inhibition of pro-inflammatory enzymes or cytokines. |

| Anticancer | The α,β-unsaturated system acts as a Michael acceptor. researchgate.net | Induction of apoptosis, cell cycle arrest, or inhibition of cancer-related enzymes. |

This table summarizes the potential pharmacological applications of the this compound scaffold based on findings from structurally related compounds.

Optimization Strategies for Enhanced Potency and Selectivity

To advance this compound from a lead compound to a potential clinical candidate, optimization of its potency and selectivity is crucial. This will involve a multi-pronged approach combining chemical synthesis, biological screening, and computational modeling.

Structure-activity relationship (SAR) studies will be central to this effort. By systematically modifying the N-propyl and 4-isopropyl groups, as well as other positions on the molecule, researchers can identify the key structural features that govern its biological activity. For instance, exploring a range of N-alkyl substituents can help to define the optimal size and shape for interaction with the target protein. Similarly, investigating different substituents at the para-position of the phenyl ring can fine-tune electronic properties and lipophilicity, which can impact both potency and pharmacokinetic properties.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights to guide the optimization process. These techniques can help to predict how different structural modifications will affect the binding of the compound to its target, allowing for a more focused and efficient synthetic effort.

Development of this compound as a Prototype for Novel Therapeutic Agents

The unique combination of the N-propyl and 4-isopropyl substituents on the cinnamamide scaffold positions this compound as an excellent prototype for the development of novel therapeutic agents. Its relatively simple structure allows for straightforward chemical modification, making it an ideal starting point for the design of more complex and potent drug candidates. researchgate.netnih.gov

The development process will involve several key stages. Initially, a thorough in vitro and in vivo pharmacological profiling of this compound will be necessary to fully characterize its biological activities and identify the most promising therapeutic areas for further development. This will be followed by medicinal chemistry efforts to optimize its properties, as described in the previous section.

Ultimately, the goal is to use the structural information and biological data gathered from the study of this compound and its analogues to design new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and could lead to the development of a new class of therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Propyl-4-isopropyl-trans-cinnamamide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous piperidine derivatives are synthesized by reacting ketones with amines (e.g., isopropylamine) under reflux conditions, followed by purification via column chromatography . Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation and high-resolution mass spectrometry (HRMS) to verify molecular mass. High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) ensures ≥95% purity .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₄N₂O₂ | PubChem |

| Molecular Weight | 276.37 g/mol | PubChem |

| IUPAC Name | 2-phenoxy-N-(1-propan-2-ylpiperidin-4-yl)acetamide | PubChem |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Analysis : ¹H/¹³C NMR identifies functional groups and stereochemistry. Infrared (IR) spectroscopy confirms carbonyl (C=O) and amide (N-H) bonds.

- Purity Assessment : HPLC with a C18 column (ACN/H₂O gradient) detects impurities. Gas chromatography-mass spectrometry (GC-MS) quantifies volatile byproducts .

- Crystallography : Single-crystal X-ray diffraction resolves 3D conformation, critical for structure-activity studies .

Q. How should researchers design preliminary in vitro assays to evaluate biological activity?

- Methodological Answer :

- Cell Lines : Use target-specific cell lines (e.g., cancer lines for cytotoxicity assays). Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%).

- Dose-Response : Test 5–7 concentrations (1 nM–100 µM) in triplicate. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

- Data Reporting : Follow Pharmaceutical Research guidelines: disclose biological replicates (n ≥ 3), statistical methods (e.g., ANOVA), and instrument details (manufacturer, model) .

Advanced Research Questions

Q. How can contradictions in reported pharmacological data for this compound be resolved?

- Methodological Answer : Contradictions often arise from variability in experimental conditions. Solutions include:

- Standardized Protocols : Adopt consensus guidelines (e.g., NIH assay guidelines) for cell culture, compound solubility, and incubation times.

- Meta-Analysis : Pool data from multiple studies to identify trends. Use funnel plots to detect publication bias .

- Orthogonal Assays : Validate findings using complementary techniques (e.g., Western blotting alongside flow cytometry) .

Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Systematic Modification : Introduce substituents at the phenoxy or piperidine moieties. Prioritize electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .

- Computational Modeling : Use density functional theory (DFT) to predict binding affinities. Molecular docking (e.g., AutoDock Vina) identifies potential protein targets .

- In Vivo Validation : Test top candidates in rodent models (e.g., xenografts for anticancer activity). Include pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) .

Q. What methodological rigor is required to ensure reproducibility in synthesis and bioassays?

- Methodological Answer :

- Synthesis : Document reaction parameters (temperature, solvent purity, catalyst loading) and batch-to-batch variability. Share raw NMR/Fourier-transform infrared (FTIR) data in supplementary materials .

- Bioassays : Pre-register protocols on platforms like Open Science Framework. Use blinded data analysis to minimize bias. Collaborate with independent labs for inter-laboratory validation .

Q. How can researchers address solubility limitations of this compound in pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.